molecular formula C11H5F3N2 B6417005 [4-(Trifluoromethyl)benzylidene]propanedinitrile CAS No. 5283-30-7

[4-(Trifluoromethyl)benzylidene]propanedinitrile

Cat. No.: B6417005
CAS No.: 5283-30-7
M. Wt: 222.17 g/mol
InChI Key: AJXQNQPMIUKVOH-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)benzylidene]propanedinitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzylidene moiety, which is further connected to a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethyl)benzylidene]propanedinitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of 4-(trifluoromethyl)benzaldehyde reacts with the active methylene group of malononitrile to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common bases used in the reaction include piperidine or pyridine, and the reaction is typically carried out in a solvent such as ethanol or methanol .

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)benzylidene]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

[4-(Trifluoromethyl)benzylidene]propanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [4-(Trifluoromethyl)benzylidene]propanedinitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)acetophenone
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

Compared to similar compounds, [4-(Trifluoromethyl)benzylidene]propanedinitrile is unique due to its combination of a trifluoromethyl group and a propanedinitrile moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-8(2-4-10)5-9(6-15)7-16/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXQNQPMIUKVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351933
Record name (4-(trifluoromethyl)benzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5283-30-7
Record name (4-(trifluoromethyl)benzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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